molecular formula C11H22N2O2 B7916258 1-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

1-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7916258
M. Wt: 214.30 g/mol
InChI Key: YDAZSACKYQQXPZ-UHFFFAOYSA-N
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Description

1-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone is a piperidine-derived compound featuring an ethanone moiety at the 1-position of the piperidine ring and a substituted amino group at the 4-position. The amino group is further modified with ethyl and 2-hydroxyethyl substituents, introducing both lipophilic and hydrophilic properties. The compound is cataloged as a specialty chemical in the fine chemicals sector, emphasizing its role in early-stage research and development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12(8-9-14)11-4-6-13(7-5-11)10(2)15/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAZSACKYQQXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone , often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This structure features a piperidine ring substituted with an ethyl and a hydroxyethyl group, contributing to its biological interactions.

Pharmacological Properties

Research indicates that piperidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Piperidine derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that modifications on the piperidine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • CNS Activity : Compounds similar to this compound are often studied for their effects on the central nervous system (CNS). They may act as potential anxiolytics or antidepressants by modulating neurotransmitter systems.

The mechanisms underlying the biological activities of this compound may include:

  • Receptor Interaction : Piperidine derivatives often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that affect mood and behavior.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in metabolic pathways, impacting drug metabolism and efficacy .

Antimicrobial Studies

A study investigated the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.050

These findings suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains .

CNS Activity Assessment

Another study focused on the CNS effects of similar piperidine derivatives. Behavioral assays in animal models showed that these compounds could reduce anxiety-like behaviors, indicating potential therapeutic effects for anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidin-1-yl-ethanone derivatives are a versatile class of molecules with diverse biological and physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) Notable Features
1-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone Ethyl, 2-hydroxyethyl 244.3 (calculated) Not reported Not reported Hydrophilic 2-hydroxyethyl group enhances solubility in polar solvents .
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-quinazolin-7-yl}oxy)methyl]piperidin-1-yl}-ethanone Bromo, methylphenyl, quinazolinyloxy 570.17 143.3–145.0 66.6 Anticancer activity via kinase inhibition (Vandetanib derivative) .
1-(4-(Piperidin-1-yl)phenyl)ethanone Unsubstituted phenyl 217.3 Not reported High (microwave-assisted) Antibacterial activity against Gram-positive pathogens .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl 235.3 Not reported Not reported Safety data available; used in neurological research .
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl 317.3 Not reported Not reported Exhibits amide bond isomerization (ΔG‡ ~67 kJ/mol) .

Physicochemical Properties

  • Solubility : The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to hydrophobic analogs like 1-(4-(trifluoromethyl)phenyl)piperazine derivatives .
  • Thermal Stability : Compounds with nitro groups (e.g., nitroimidazole derivatives) exhibit higher melting points (~130–177°C) due to strong intermolecular interactions .

Research Findings and Implications

Functional Group Impact : The 2-hydroxyethyl group distinguishes the target compound by balancing lipophilicity and solubility, making it suitable for central nervous system (CNS) drug candidates.

Synthetic Challenges: Microwave-assisted methods (e.g., ) improve yields for piperidinyl-ethanones, but steric hindrance from bulky substituents (e.g., quinazolinyloxy) complicates synthesis .

Biological Relevance : While nitroimidazole derivatives show promise in oncology, the target compound’s uncharged hydroxyethyl group may favor metabolic stability over nitro-containing analogs .

Preparation Methods

Nucleophilic Substitution via Chloroacetyl Intermediates

A widely adopted strategy involves the synthesis of chloroacetyl intermediates followed by nucleophilic substitution with ethyl-hydroxyethylamine. This method draws parallels to the preparation of structurally related tetrazole-piperidine derivatives.

Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone
Piperidine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C under reflux conditions. Pyridine is added as a catalyst to neutralize HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by ice quenching, filtration, and vacuum drying.

Step 2: Substitution with Ethyl-Hydroxyethylamine
The chloro intermediate is treated with ethyl-hydroxyethylamine in acetonitrile at room temperature for 6 hours, using triethylamine as a base to deprotonate the amine and facilitate nucleophilic attack. Purification via column chromatography (silica gel, ethyl acetate/methanol eluent) yields the final product.

Key Parameters

  • Solvent: Acetonitrile enhances solubility of polar intermediates.

  • Base: Triethylamine ensures efficient deprotonation without side reactions.

  • Stoichiometry: A 1:1.2 molar ratio of chloro intermediate to amine minimizes unreacted starting material.

Reductive Amination of Piperidin-4-one Derivatives

An alternative route employs reductive amination to introduce the ethyl-hydroxyethylamine group. This method avoids harsh alkylation conditions and improves regioselectivity.

Step 1: Synthesis of Piperidin-4-one
Piperidine is oxidized to piperidin-4-one using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) under controlled temperatures (0–5°C). The ketone product is extracted with dichloromethane and dried over sodium sulfate.

Step 2: Condensation with Ethyl-Hydroxyethylamine
Piperidin-4-one reacts with ethyl-hydroxyethylamine in methanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) is added to reduce the imine to a secondary amine. The reaction proceeds at room temperature for 12 hours, followed by neutralization with dilute HCl and extraction with ethyl acetate.

Step 3: Acetylation at the 1-Position
The secondary amine undergoes acetylation with acetic anhydride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). The product is purified via recrystallization from ethanol/water.

Advantages

  • Avoids halogenated intermediates.

  • High yields (~75%) due to mild reaction conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies of solvents (acetonitrile, THF, DMF) reveal that acetonitrile provides optimal solubility and reaction rates for substitution reactions. Elevated temperatures (50–60°C) reduce reaction times but risk decomposition, whereas room temperature balances efficiency and stability.

Catalytic Systems

Triethylamine remains the preferred base for deprotonation, but recent advances suggest that DBU (1,8-diazabicycloundec-7-ene) improves yields in sterically hindered systems. Catalytic p-toluenesulfonic acid (PTSA) accelerates imine formation during reductive amination.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (230–400 mesh) and gradient elution (ethyl acetate to methanol) achieves >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) further refines the product for pharmaceutical applications.

Spectroscopic Confirmation

  • IR Spectroscopy: Peaks at 1650–1680 cm1^{-1} confirm the ketone (C=O\text{C=O}) group. Broad bands near 3300 cm1^{-1} indicate N-H and O-H stretches.

  • 1^1H NMR: Signals at δ 2.1–2.3 ppm (piperidine CH2_2), δ 3.4–3.6 ppm (N-CH2_2-CH2_2-OH), and δ 1.1 ppm (ethyl CH3_3) validate the structure .

Q & A

Basic: What are the key safety precautions when handling 1-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone in laboratory settings?

Methodological Answer:
Researchers must adhere to GHS-compliant protocols, including:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .
  • First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
  • Storage: Store in a cool, dry environment, segregated from incompatible reagents .

Basic: What spectroscopic methods are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution MS (e.g., NIST reference data) to confirm molecular weight and fragmentation patterns .
  • NMR Spectroscopy: Employ 1H^1H- and 13C^{13}C-NMR to resolve the piperidine ring conformation, hydroxyethyl substituents, and ketone functionality . Cross-reference with PubChem’s computed spectral data for validation .
  • FT-IR: Identify functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}, hydroxyl O-H stretch) .

Basic: What are common synthetic routes for preparing this compound?

Methodological Answer:

  • Stepwise Functionalization: Start with piperidine derivatives, introducing ethyl-(2-hydroxy-ethyl)-amino groups via nucleophilic substitution or reductive amination .
  • Ketone Formation: Use acetylating agents (e.g., acetyl chloride) under anhydrous conditions to introduce the ethanone moiety .
  • Purification: Column chromatography (silica gel, eluent: CH2 _2Cl2 _2/MeOH gradient) followed by recrystallization for high purity (>95%) .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Reagent Selection: Use coupling agents like EDC/HOBt for amide bond formation to reduce racemization .
  • Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., acetylations) to prevent side reactions .
  • Catalysis: Explore palladium-catalyzed cross-coupling for regioselective functionalization of the piperidine ring .
  • Analytical Monitoring: Track reaction progress via TLC or HPLC-MS to isolate intermediates early .

Advanced: How can structure-activity relationships (SAR) be assessed for derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified alkyl/aryl groups on the piperidine nitrogen or hydroxyethyl chain .
  • Biological Assays: Test antimicrobial or receptor-binding activity (e.g., IC50 _{50} measurements) to correlate substituent effects with potency .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Advanced: What strategies validate analytical methods for stability testing under varying pH/temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2 _2O2 _2), and thermal stress (40–60°C) .
  • HPLC-UV/PDA: Monitor degradation products and calculate % recovery to establish method robustness .
  • Statistical Validation: Use ANOVA for inter-day/inter-operator reproducibility and linearity (R2 ^2 > 0.99) across concentrations .

Advanced: How should researchers resolve contradictions in spectral data from different databases?

Methodological Answer:

  • Source Prioritization: Cross-check NIST’s experimentally validated spectra with PubChem’s computed data .
  • Experimental Replication: Re-run disputed analyses (e.g., NMR in DMSO-d6 _6 vs. CDCl3 _3) to assess solvent-induced shifts .
  • Collaborative Verification: Share raw data (e.g., FID files) with peer labs to confirm peak assignments .

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